molecular formula C7H6O4S B2619235 4-(Carboxymethyl)thiophene-3-carboxylic acid CAS No. 57279-54-6

4-(Carboxymethyl)thiophene-3-carboxylic acid

Cat. No.: B2619235
CAS No.: 57279-54-6
M. Wt: 186.18
InChI Key: YMDQYSYJCSCFKX-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two carboxylic acid groups and a carboxymethyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of thiophene derivatives. For example, the reaction of thiophene-3-carboxylic acid with chloroacetic acid under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Carboxymethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-(Carboxymethyl)thiophene-3-carboxylic acid

Uniqueness

4-(Carboxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both carboxylic acid and carboxymethyl groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-(carboxymethyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-6(9)1-4-2-12-3-5(4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDQYSYJCSCFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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